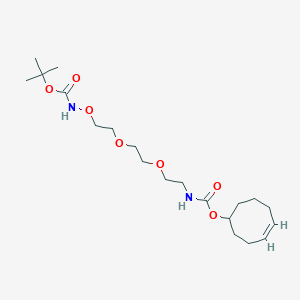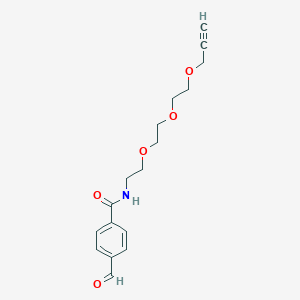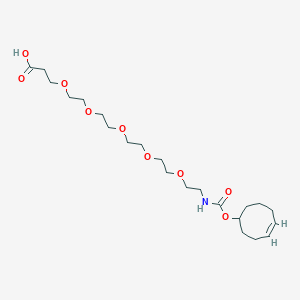
TCO-PEG5 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG5 acid, also known as trans-cyclooctene-polyethylene glycol5 acid, is a compound that contains a trans-cyclooctene moiety and a terminal carboxylic acid. The trans-cyclooctene group is known for its high reactivity in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions. The polyethylene glycol spacer provides water solubility and flexibility, making this compound a valuable reagent in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG5 acid typically involves the conjugation of trans-cyclooctene with polyethylene glycol and a terminal carboxylic acid. The process begins with the activation of the carboxylic acid group using reagents such as N-hydroxysuccinimide (NHS) or carbodiimides like EDC or DCC. The activated carboxylic acid then reacts with the amine group of polyethylene glycol to form an amide bond. The trans-cyclooctene moiety is introduced through a subsequent reaction with the polyethylene glycol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in organic solvents under inert atmosphere to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG5 acid primarily undergoes bioorthogonal reactions, particularly the inverse electron demand Diels-Alder reaction with tetrazines. This reaction is highly specific and efficient, forming a stable pyridazine product and releasing nitrogen gas .
Common Reagents and Conditions
Reagents: Tetrazines, N-hydroxysuccinimide, carbodiimides (EDC, DCC)
Conditions: Organic solvents, inert atmosphere, room temperature to mild heating
Major Products
The major product of the reaction between this compound and tetrazines is a stable pyridazine derivative. This product is formed through a concerted reaction mechanism that eliminates nitrogen gas .
Wissenschaftliche Forschungsanwendungen
TCO-PEG5 acid is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and surface modifications.
Wirkmechanismus
The mechanism of action of TCO-PEG5 acid involves its high reactivity in bioorthogonal reactions. The trans-cyclooctene moiety undergoes an inverse electron demand Diels-Alder reaction with tetrazines, forming a stable pyridazine product. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The polyethylene glycol spacer provides water solubility and flexibility, enhancing the compound’s compatibility with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
TCO-PEG5 acid is unique due to its combination of a highly reactive trans-cyclooctene moiety and a flexible, water-soluble polyethylene glycol spacer. Similar compounds include:
TCO-PEG4-NHS ester: Contains a shorter polyethylene glycol spacer and an NHS ester group for amine coupling.
TCO-PEG4-VC-PAB-MMAE: A conjugate used in antibody-drug conjugates with a cleavable linker and a microtubule inhibitor.
TCO-PEG3-Biotin: Contains a biotin moiety for affinity purification and labeling.
These compounds share the trans-cyclooctene moiety but differ in their functional groups and applications, highlighting the versatility and specificity of this compound .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO9/c24-21(25)8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-23-22(26)32-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,23,26)(H,24,25)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBLSTVIDRIKQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
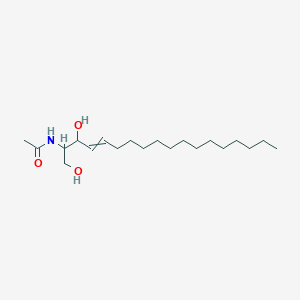
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)
![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)
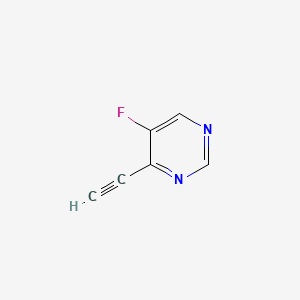


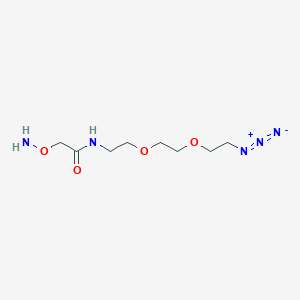
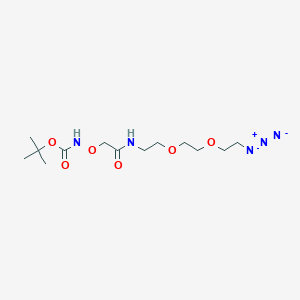


![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)
